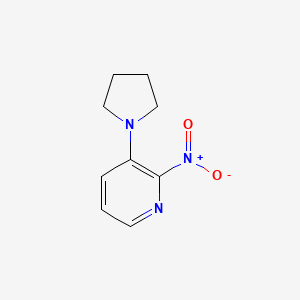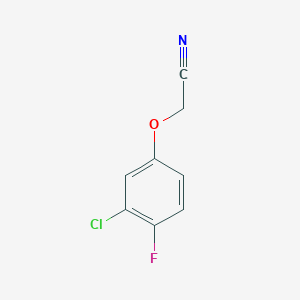![molecular formula C16H11ClO3S B1453671 Acide 3-{[(2-chlorophényl)sulfanyl]méthyl}-1-benzofuranne-2-carboxylique CAS No. 1039967-31-1](/img/structure/B1453671.png)
Acide 3-{[(2-chlorophényl)sulfanyl]méthyl}-1-benzofuranne-2-carboxylique
Vue d'ensemble
Description
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C16H11ClO3S and its molecular weight is 318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Applications antivirales et anticancéreuses
Les dérivés du benzofuranne, y compris l'acide 3-{[(2-chlorophényl)sulfanyl]méthyl}-1-benzofuranne-2-carboxylique, ont été identifiés comme possédant des activités biologiques puissantes. Ils ont été étudiés pour leurs propriétés antivirales, en particulier contre le virus de l'hépatite C, suggérant un potentiel en tant qu'agents thérapeutiques . De plus, les composés du benzofuranne ont été explorés pour leurs activités anticancéreuses, certains dérivés montrant des promesses en tant que nouveaux agents anticancéreux .
Agriculture : Développement des pesticides
Dans le secteur agricole, les dérivés du benzofuranne sont étudiés pour leur utilisation dans le développement de pesticides. Leurs fortes activités biologiques, telles que les propriétés antibactériennes et antifongiques, en font des candidats appropriés pour protéger les cultures contre divers agents pathogènes .
Science des matériaux : Synthèse organique
La complexité structurelle et la réactivité du composé le rendent précieux en science des matériaux, en particulier en synthèse organique. Il peut servir de précurseur pour la synthèse de divers dérivés du benzofuranne, qui sont essentiels à la création de nouveaux matériaux aux propriétés spécifiques .
Sciences de l'environnement : Dégradation des polluants
La recherche en sciences de l'environnement a exploré l'utilisation des dérivés du benzofuranne pour la dégradation des polluants. Leur structure chimique permet la dégradation de substances nocives, contribuant ainsi aux efforts de remédiation environnementale .
Biochimie : Inhibition enzymatique
En biochimie, l'this compound est étudié pour son rôle dans l'inhibition enzymatique. En interagissant avec des enzymes spécifiques, il peut réguler les voies biologiques, ce qui est crucial pour comprendre les mécanismes des maladies et développer des traitements .
Pharmacologie : Conception et découverte de médicaments
Les applications pharmacologiques de ce composé sont vastes. Il est utilisé dans la conception et la découverte de médicaments en raison de sa capacité à moduler les cibles biologiques. Son rôle dans le développement de nouveaux médicaments, en particulier pour le traitement des maladies chroniques, est d'un intérêt majeur .
Analyse Biochimique
Biochemical Properties
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid may affect the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cellular functions and potentially inhibiting cancer cell growth.
Molecular Mechanism
At the molecular level, 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as DNA and proteins. This compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes . Additionally, it may act as an enzyme inhibitor, blocking the activity of enzymes critical for cell survival and proliferation. Changes in gene expression induced by 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid further contribute to its molecular effects, leading to altered cellular functions and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
The temporal effects of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form over time, potentially influencing its efficacy and safety. Long-term studies in vitro and in vivo have indicated that 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has demonstrated therapeutic benefits, such as anti-tumor and anti-inflammatory effects . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity. The distribution of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and apoptosis pathways. Understanding the subcellular localization of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFZRZVWZCQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)




![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)



![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)


![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
